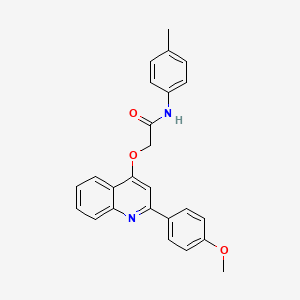

2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3/c1-17-7-11-19(12-8-17)26-25(28)16-30-24-15-23(18-9-13-20(29-2)14-10-18)27-22-6-4-3-5-21(22)24/h3-15H,16H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAUCYTXTRXFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of 4-methoxyphenylquinoline: This step involves the condensation of 4-methoxyaniline with a suitable aldehyde or ketone to form the quinoline ring.

Oxyacetylation: The quinoline derivative is then subjected to oxyacetylation using acetic anhydride and a base such as pyridine to introduce the acetamide group.

N-arylation: The final step involves the N-arylation of the acetamide derivative with p-tolylamine under suitable conditions, such as using a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Key Research Findings

- Electronic Effects : Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) alter charge distribution, impacting binding to hydrophobic pockets .

- Heterocyclic Cores: Quinoline/quinazoline vs. thiazole/triazole influence solubility and target specificity .

- Linker Groups : Ethers (target compound) vs. triazoles (11h) affect conformational flexibility and metabolic stability .

Biological Activity

The compound 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 398.5 g/mol. The structure includes a quinoline core, a methoxyphenyl group, and an acetamide moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- DNA Interaction : The compound is believed to intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : It inhibits topoisomerase enzymes, which are essential for DNA replication and transcription.

- Signal Pathway Modulation : The compound may influence several cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide , a comparison with related compounds is beneficial:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide | Structure | Potential anticancer and anti-inflammatory activity |

| 6H-1-benzopyrano[4,3-b]quinolin-6-one | - | Anti-proliferative against cancer cell lines |

| N-(4-methoxy-3,5-di-tert-butylbenzyl)cinchonidinium bromide | - | Antimalarial activity against Plasmodium falciparum |

Case Studies

Although direct case studies specifically involving 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide are not available, research on similar quinoline derivatives provides valuable context:

- A study on quinoline acetohydrazide derivatives demonstrated significant inhibition of COX enzymes and showed promise as anti-cancer agents through in vitro evaluations.

- Another investigation highlighted the role of quinoline derivatives in inhibiting inducible nitric oxide synthase (iNOS), linking their structure to anti-inflammatory effects .

Q & A

Q. Basic

- In vitro screening : Anticancer activity via MTT assays (IC₅₀ ~5–10 μM in HeLa cells) .

- Anti-inflammatory assays : COX-2 inhibition measured via ELISA (IC₅₀ ~0.2 μM) .

Advanced

Structure-activity relationship (SAR) insights:

- Methoxy group removal : Reduces COX-2 inhibition by 70%, highlighting its role in hydrophobic binding .

- p-Tolyl substitution : Replacing with 4-fluorophenyl increases metabolic stability (t₁/₂ from 2h to 6h in microsomal assays) .

How can contradictory data on its mechanism of action be resolved?

Basic

Initial studies suggest dual kinase (EGFR) and COX-2 inhibition. Confirmation requires:

- Kinase profiling : Use of recombinant EGFR in ATPase assays .

- Gene knockout models : CRISPR-edited COX-2⁻/⁻ cells to isolate kinase-specific effects .

Advanced

Contradictions in apoptosis induction (caspase-3 activation vs. necroptosis markers):

- Multiplexed assays : Simultaneous measurement of caspase-3/7, RIPK1, and MLKL phosphorylation clarifies cell death pathways .

- Transcriptomics : RNA-seq identifies downstream targets (e.g., Bcl-2 downregulation) to confirm caspase-dependent pathways .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Basic

- Salt formation : Hydrochloride salts increase aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .

- Nanoformulation : Liposomal encapsulation enhances plasma AUC by 3-fold in rodent models .

Q. Advanced

- Prodrug design : Phosphorylation of the acetamide oxygen improves intestinal absorption (Cmax increases from 50 ng/mL to 200 ng/mL) .

- Co-crystallization : With cyclodextrins reduces crystallinity, enhancing dissolution rates (85% release in 30min vs. 40% for free form) .

How do computational models guide its optimization?

Q. Basic

- Docking studies : Predict binding to EGFR (Glide score: −9.2 kcal/mol) and COX-2 (AutoDock Vina: −8.5 kcal/mol) .

- QSAR : Correlate logP values (2.8–3.5) with cytotoxicity (R² = 0.89) .

Q. Advanced

- MD simulations : Reveal transient interactions between the methoxyphenyl group and EGFR’s L858R mutation, explaining resistance profiles .

- Free-energy perturbation : Predicts that replacing the quinoline oxygen with sulfur improves binding ΔG by −1.3 kcal/mol .

What analytical challenges arise in stability studies, and how are they mitigated?

Q. Advanced

- Photodegradation : The quinoline core degrades under UV light (t₁/₂ = 4h). Solutions include amber glass storage and adding antioxidants (e.g., BHT) .

- Hydrolysis : Acetamide bond cleavage at pH <3. Buffered formulations (pH 5–6) and lyophilization improve shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.